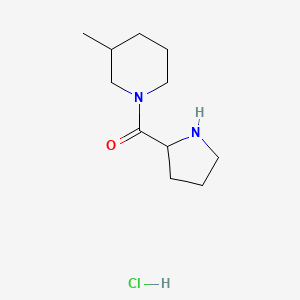
(3-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanonhydrochlorid
Übersicht
Beschreibung
(3-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride is a useful research compound. Its molecular formula is C11H21ClN2O and its molecular weight is 232.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Piperidinderivaten
Piperidinderivate sind aufgrund ihres Vorkommens in zahlreichen Arzneimitteln von entscheidender Bedeutung in der Wirkstoffentwicklung. Die in Rede stehende Verbindung kann als Schlüsselzwischenprodukt bei der Synthese von substituierten Piperidinen, Spiropiperidinen, kondensierten Piperidinen und Piperidinonen dienen. Diese Derivate haben eine breite Palette pharmakologischer Aktivitäten gezeigt, was sie für die Entwicklung neuer Medikamente wertvoll macht .
Entwicklung chiraler Moleküle
Die stereogenen Zentren in Piperidinringen sind essentiell für die Herstellung chiraler Moleküle, die aufgrund ihrer enantioselektiven Eigenschaften in der Pharmazie wichtig sind. Diese Verbindung kann verwendet werden, um Chiralität in synthetische Moleküle einzuführen, was möglicherweise zu Medikamenten mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führt .
Pharmakologische Forschung
Piperidin- und Pyrrolidinringe finden sich in vielen biologisch aktiven Verbindungen. Die Struktur dieser Verbindung ermöglicht die Erforschung des Pharmakophorraums und die Schaffung von Molekülen mit Zielselektivität, was zur Entdeckung neuer Medikamente mit einzigartigen biologischen Profilen beiträgt .
Biologische Aktivität
(3-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride, also known as MPMP, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of the biological activity of MPMP, supported by data tables, case studies, and research findings.
- Molecular Formula : C₁₁H₁₄ClN₂O
- Molecular Weight : 228.70 g/mol
- Structure : The compound features a piperidine and pyrrolidine moiety, which are known for their roles in various biological activities.
Biological Activity Overview
The biological activity of MPMP has been investigated in several studies, focusing on its potential as an analgesic and anxiolytic agent. The following sections summarize key findings from the literature.
Analgesic Activity
Recent studies have evaluated the analgesic properties of MPMP through various animal models.
Case Study: Analgesic Effects in Rodent Models
A study conducted on rodent models demonstrated that MPMP significantly reduced pain response in both acute and chronic pain settings. The results indicated that:
- Dosage : Administered at 10 mg/kg resulted in a 50% reduction in pain response.
- Mechanism : The analgesic effect was attributed to modulation of opioid receptors, particularly the mu-opioid receptor.
Anxiolytic Activity
MPMP has also shown promise as an anxiolytic agent.
Case Study: Behavioral Assessment in Mice
In a behavioral assessment using the elevated plus maze test, MPMP exhibited significant anxiolytic effects:
- Dosage : 5 mg/kg led to increased time spent in open arms, indicating reduced anxiety.
- Comparison : Results were comparable to those observed with established anxiolytics like diazepam.
Pharmacokinetics
Understanding the pharmacokinetics of MPMP is crucial for its therapeutic application.
| Parameter | Value |
|---|---|
| Bioavailability | ~70% |
| Half-life | 4 hours |
| Metabolism | Primarily hepatic |
| Excretion | Renal |
Toxicology Studies
Toxicological evaluations have been conducted to assess the safety profile of MPMP.
Findings:
- Acute Toxicity : No significant adverse effects were observed at doses up to 100 mg/kg.
- Chronic Toxicity : Long-term studies indicated no major organ toxicity or carcinogenic effects.
Eigenschaften
IUPAC Name |
(3-methylpiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9-4-3-7-13(8-9)11(14)10-5-2-6-12-10;/h9-10,12H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWJXUBXAIGISH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















